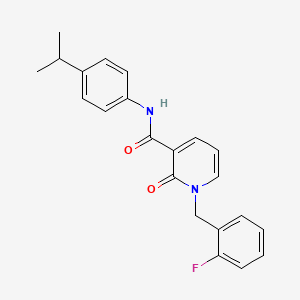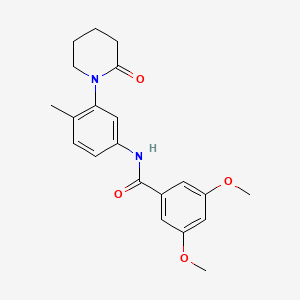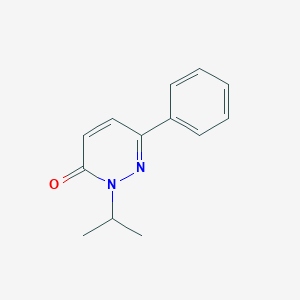
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is a chemical compound with the CAS Number: 1864053-29-1 . It has a molecular weight of 249.78 . The compound is stored at room temperature and comes in a powder form . Its IUPAC name is tert-butyl 2-(azepan-4-yl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is 1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)9-10-5-4-7-13-8-6-10;/h10,13H,4-9H2,1-3H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 249.78 .Scientific Research Applications
Synthesis of Heterocycles and Functionalized Molecules
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is utilized in the synthesis of heterocycles, an essential class of compounds in drug development and material science. For instance, the compound has been implicated in the one-pot synthesis of furo[3,2-c]oxepin-4-one derivatives, showcasing its role in facilitating complex organic transformations (Kobayashi et al., 2004). Such synthetic strategies are crucial for the rapid assembly of pharmacologically relevant structures, demonstrating the compound's utility in organic synthesis.
Catalysis and Green Chemistry
This compound also finds application in catalysis, contributing to the development of greener and more efficient chemical processes. Its derivatives have been used to demonstrate the selective mono-chlorination of aromatic compounds under mild conditions, highlighting its role in enhancing the regioselectivity and efficiency of chemical reactions (Smith et al., 1999). Such advancements are pivotal in green chemistry, where the focus is on reducing environmental impact and enhancing the sustainability of chemical processes.
Advanced Material Synthesis
In the field of materials science, Tert-butyl 2-(azepan-4-yl)acetate hydrochloride serves as a precursor for the synthesis of advanced materials. Its role in forming complex molecular architectures through novel synthetic pathways is crucial for the development of new materials with tailored properties. For example, its application in the synthesis of functionalized 1,4-azaborinines via the cyclization of di-tert-butyliminoborane and alkynes represents a novel methodology in the construction of boron-nitrogen-containing heterocycles, which are of interest in materials science and organometallic chemistry (Schäfer et al., 2016).
Drug Development and Pharmaceutical Applications
Moreover, Tert-butyl 2-(azepan-4-yl)acetate hydrochloride plays a role in pharmaceutical research, where it is used as a building block in the synthesis of drug candidates. Its utility in constructing complex molecules with potential biological activity is exemplified by its involvement in the synthesis of N-substituted regioisomers of besifloxacin, a process that underscores the importance of such compounds in the discovery and development of new therapeutic agents (Xia et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 2-(azepan-4-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)9-10-5-4-7-13-8-6-10;/h10,13H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTAIBIDAXMIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2589494.png)

![6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2589499.png)

![4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone](/img/structure/B2589502.png)
![1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2589505.png)


![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)

![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)


![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2589517.png)